molecular formula C14H13ClN4 B11040138 (3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide CAS No. 524057-37-2

(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide

Cat. No.: B11040138
CAS No.: 524057-37-2
M. Wt: 272.73 g/mol
InChI Key: KSZVCRHOAJZJIT-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C14H13ClN4 It is characterized by the presence of a chlorobenzyl group attached to a dimethylpyrimidinyl cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethylpyrimidin-2-yl cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using water or isopropanol as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted benzyl compounds, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The chlorobenzyl and dimethylpyrimidinyl moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

524057-37-2

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

(3-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide

InChI

InChI=1S/C14H13ClN4/c1-10-6-11(2)18-14(17-10)19(9-16)8-12-4-3-5-13(15)7-12/h3-7H,8H2,1-2H3

InChI Key

KSZVCRHOAJZJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(CC2=CC(=CC=C2)Cl)C#N)C

solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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